Europium oxalate hydrate

Rare earth separation Precipitation synthesis Europium purification

Europium oxalate hydrate [Eu₂(C₂O₄)₃·xH₂O] is a sparingly soluble lanthanide oxalate salt that exists in multiple hydrate forms—decahydrate, hexahydrate, and tetrahydrate—each with distinct molar masses and thermal dehydration profiles. Commercially, it is routinely supplied at ≥99.9% purity (rare earth oxide basis) as a white, hygroscopic crystalline powder, with select vendors offering 99.99% and 99.999% (5N) grades for high-precision optical and electronic applications.

Molecular Formula C6H8Eu2O13
Molecular Weight 592.05 g/mol
Cat. No. B12061116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium oxalate hydrate
Molecular FormulaC6H8Eu2O13
Molecular Weight592.05 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Eu].[Eu]
InChIInChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2
InChIKeyWZYDQGDCICRXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Europium Oxalate Hydrate for Procurement: Compound Class, Hydrate Polymorphism, and Baseline Specifications


Europium oxalate hydrate [Eu₂(C₂O₄)₃·xH₂O] is a sparingly soluble lanthanide oxalate salt that exists in multiple hydrate forms—decahydrate, hexahydrate, and tetrahydrate—each with distinct molar masses and thermal dehydration profiles . Commercially, it is routinely supplied at ≥99.9% purity (rare earth oxide basis) as a white, hygroscopic crystalline powder, with select vendors offering 99.99% and 99.999% (5N) grades for high-precision optical and electronic applications . Its defining functional attributes—ultralow aqueous solubility, quantifiable intermediate covalency, anomalous thermal decomposition among light rare earth oxalates, and quenching-resistant red luminescence—establish it as a non-interchangeable precursor for europium oxide phosphors, specialty ceramics, and luminescent nanomaterials.

Why Europium Oxalate Hydrate Cannot Be Replaced by Common Europium Salts in Critical Synthesis Workflows


Europium nitrate, chloride, and acetate are freely water-soluble (e.g., EuCl₃·6H₂O dissolves ~25 g/100 mL at 18°C), enabling facile solution-based doping and co-precipitation . However, this high solubility eliminates the controlled precipitation pathway that makes europium oxalate hydrate indispensable: its solubility of only 1.38 mg·L⁻¹ in water at 25°C enables quantitative precipitation, effective separation from soluble impurities, and morphology-controlled precursor synthesis . Substituting a soluble europium salt forfeits the precipitation selectivity that underpins high-purity europium oxide production. Moreover, europium oxalate's intermediate Debye temperature (166 ± 15 K, vs. 283 ± 10 K for the fully ionic EuF₃) reflects a degree of lattice covalency that directly influences its thermal decomposition pathway and ultimate oxide morphology—properties not replicated by the more ionic or more molecular europium salts . The oxalate also uniquely deviates from the thermal decomposition behavior of all other light rare earth oxalates, introducing a process idiosyncrasy that must be accounted for in calcination protocol design .

Quantitative Differentiation Evidence for Europium Oxalate Hydrate: Head-to-Head and Cross-Study Comparisons


Aqueous Solubility Contrast: Europium Oxalate Hydrate vs. Common Europium Salts for Precipitation-Controlled Synthesis

Europium oxalate hydrate exhibits a measured aqueous solubility of 1.38 mg·L⁻¹ at 25°C . In stark contrast, europium chloride hexahydrate (EuCl₃·6H₂O) dissolves at approximately 25 g per 100 mL water at 18°C , europium nitrate hexahydrate is classified as highly water-soluble , and europium acetate hydrate is freely soluble in water . This represents a solubility difference exceeding four orders of magnitude between europium oxalate and its soluble salts. The ultralow solubility of the oxalate enables quantitative precipitation of europium from solution (with a stoichiometric excess of oxalate), facilitating separation from soluble impurities and controlled particle morphology, which is impossible with freely soluble europium salts.

Rare earth separation Precipitation synthesis Europium purification

Debye Temperature Ranking: Europium Oxalate Occupies a Quantifiable Intermediate Position Between Ionic EuF₃ and Molecular Europium Chelates

¹⁵¹Eu Mössbauer spectroscopy was used to determine Debye temperatures (θ_D) of three europium chelates and to compare them with the purely ionic EuF₃ in a single, internally consistent study . The Debye temperature of europium oxalate was measured as 166 ± 15 K, placing it at a quantitatively intermediate position between the most ionic reference EuF₃ (283 ± 10 K) and the more molecular europium bissalen ammonium (133 ± 5 K) and europium benzoate (105 ± 5 K). The θ_D values establish a numerical scale of lattice covalency: higher θ_D indicates stronger ionic (electrostatic) bonding character, while lower θ_D reflects greater molecular (covalent) character. Europium oxalate's intermediate value indicates a hybrid bonding character distinct from either purely ionic europium salts or highly covalent europium chelates.

Mössbauer spectroscopy Lattice dynamics Europium coordination chemistry

Anomalous Thermal Decomposition: Europium Oxalate Is the Sole Light Rare Earth Oxalate That Deviates from the Lanthanum Oxalate Pattern

Glasner and Steinberg studied the thermal decomposition of light rare earth oxalates (La, Ce, Pr, Nd, Sm, Eu, Gd) in vacuum over the temperature range 340–440°C . The behavior of the entire group—with the explicit exception of europium oxalate—was analogous to that of lanthanum oxalate. Europium oxalate alone exhibited a fundamentally different decomposition pathway. The relative order of stability and intermediate carbonate stability was established as Gd > Sm > Nd > La > Pr > Ce, but europium could not be placed within this stability series due to its anomalous behavior. This finding is corroborated by Gibson and Stump (1993), who confirmed that the thermal decomposition mechanism of europium oxalate remained enigmatic despite considerable attention, with various Eu(II) and Eu(III) intermediates proposed to explain the experimental observations . Raman and luminescence spectroscopy combined with differential thermal analysis revealed the sequential formation of two trivalent oxycarbonate intermediates, with no evidence for a divalent europium intermediate .

Thermogravimetry Rare earth oxalate decomposition Process analytical chemistry

Oxide Formation Temperature Window: Europium Oxalate Hydrate Decomposes to Eu₂O₃ at 690–720°C in Parallel with Sm, Gd, Tb, and Dy Oxalates

Moosath, Abraham, and Swaminathan (1963) carried out thermogravimetric decomposition of the hydrated oxalates of Sm, Eu, Gd, Tb, and Dy on a Stanton thermobalance after drying at 110°C for six hours . No stable lower hydrates or intermediate basic carbonates were detected. Weight levels corresponding to complete oxide formation were reached in the temperature range 690–720°C for all five rare earth oxalates studied, including europium oxalate . This establishes a defined, narrow temperature window for converting europium oxalate hydrate to europium oxide (Eu₂O₃) without under- or over-shooting the target temperature. Notably, this oxide formation range is higher than that reported for some other lanthanide oxalates (e.g., lanthanum and praseodymium oxalates from Part I of the same study), confirming that oxide calcination protocols must be tailored to the specific rare earth oxalate precursor.

Europium oxide synthesis Thermogravimetric analysis Rare earth precursor calcination

Concentration-Quenching-Free Luminescence in Europium Oxalate Nanocrystals: Full Europium Substitution Without Emission Loss

Alexander et al. (2019) synthesized europium oxalate nanocrystals of composition {[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}ₙ via microwave-assisted co-precipitation and conducted systematic luminescence measurements on a series of La₂₋ₓEuₓ(C₂O₄)₃·10H₂O samples with x varying from 0.1 to 2 . The study unequivocally established the quenching-free nature of europium oxalate nanocrystals: luminescence intensity scaled linearly with europium content across the entire concentration range up to x = 2 (100% europium substitution), with no evidence of concentration quenching . The single-crystal structure analysis (monoclinic system) revealed that the absence of quenching arises from the structural isolation of Eu³⁺ ions within the coordination polymer framework, preventing deleterious cross-relaxation energy transfer between adjacent europium centers . Detailed photoluminescence characterization including excitation/emission studies, decay analysis, CIE coordinate evaluation, and Judd–Ofelt parameter determination confirmed the material's suitability as a red phosphor .

Phosphor materials Luminescence quenching Europium red emission

Application Scenarios Where Europium Oxalate Hydrate's Differentiated Properties Drive Procurement Decisions


High-Purity Europium Oxide Production via Oxalate Precipitation and Controlled Calcination

The ultralow aqueous solubility of europium oxalate hydrate (1.38 mg·L⁻¹) enables quantitative precipitation of europium from mixed rare earth nitrate or chloride feed solutions, effectively separating europium from soluble impurities . Subsequent calcination within the experimentally validated oxide formation window of 690–720°C yields Eu₂O₃ without intermediate carbonate contamination. The anomalous thermal decomposition pathway of europium oxalate—unique among all light rare earth oxalates —mandates that calcination ramp rates and hold times be optimized specifically for europium, rather than adopting generic rare earth oxalate protocols. Procuring europium oxalate hydrate with certified ≥99.9% (REO) purity ensures that residual rare earth contaminants do not compromise the luminescent purity of the final europium oxide phosphor.

Quenching-Free Red Phosphor Nanomaterial Synthesis for Solid-State Lighting and Displays

Europium oxalate nanocrystals synthesized by microwave-assisted co-precipitation exhibit concentration-quenching-free red luminescence across the full europium compositional range (La₂₋ₓEuₓ(C₂O₄)₃·10H₂O, x = 0.1 to 2) . This enables maximum europium loading without the emission efficiency roll-off that limits conventional Eu³⁺-doped phosphors above 5–10 mol% doping. The Judd–Ofelt spectroscopic parameters, CIE chromaticity coordinates, and decay lifetimes have been fully characterized, confirming suitability as a red-emitting phosphor . Procurement of europium oxalate hydrate as a direct phosphor precursor—rather than europium nitrate or chloride—eliminates the need for a separate oxalate precipitation step and leverages the quenching-free structural architecture of the oxalate coordination polymer.

Morphology-Controlled Europium Oxide and Mixed Oxide Synthesis via Oxalate Precursor Engineering

The structural transformation during dehydration of europium oxalate decahydrate proceeds by a martensitic (shear) mechanism that is sensitive to crystal defect density . This mechanistic understanding enables deliberate control over the morphology (particle size, shape, and porosity) of the resulting europium oxide product through manipulation of precursor hydration state and defect population. The intermediate Debye temperature of europium oxalate (166 ± 15 K) reflects lattice dynamics that differ from both ionic europium precursors (e.g., EuCl₃, Eu(NO₃)₃) and molecular europium chelates, influencing oxide crystallite size and sintering behavior. Researchers and process engineers procuring europium oxalate hydrate for morphology-controlled oxide synthesis should specify the desired hydrate form (decahydrate, hexahydrate, or tetrahydrate) based on the target oxide architecture.

Radiochemical and Nuclear Forensic Europium Quantification via Oxalate Precipitation

The extremely low solubility of europium oxalate hydrate (1.38 mg·L⁻¹) makes it the preferred gravimetric form for europium determination in radiochemical separations and nuclear forensic analysis. Quantitative precipitation with a controlled stoichiometric excess of oxalic acid ensures complete europium recovery without co-precipitation of many common interfering ions. The well-characterized thermal conversion to Eu₂O₃ at 690–720°C provides a straightforward gravimetric factor for europium quantification. The anomalous thermal behavior of europium oxalate among light rare earths also serves as a diagnostic signature in thermal analysis-based forensic identification of europium-bearing materials. Procurement of high-purity europium oxalate hydrate (≥99.99%) is essential for use as a primary standard or carrier in these analytical applications.

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